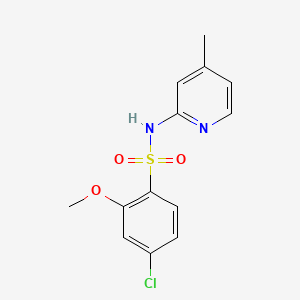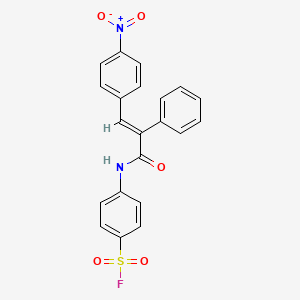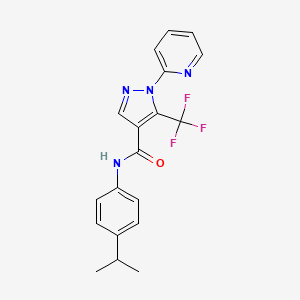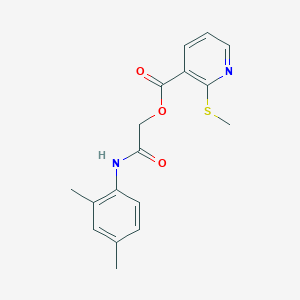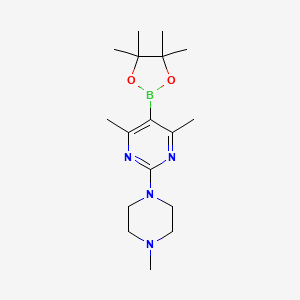
4,5-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a sulfonamide group, a tetraazole ring, and a thiophene ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate aromatic compound.
Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced via a sulfonation reaction, where the benzyl group is treated with chlorosulfonic acid followed by amination.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving an azide and a nitrile compound under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid or a thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfonic acids, thiols
Substitution: Various substituted benzyl derivatives
科学的研究の応用
Chemistry
In chemistry, N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. The sulfonamide group is a common pharmacophore in many drugs, suggesting that this compound could be a lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The tetraazole and thiophene rings may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[4-(aminosulfonyl)benzyl]acetamide
- N-[4-(aminosulfonyl)phenyl]acetamide
- N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
Uniqueness
N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to the presence of both a tetraazole ring and a thiophene ring in its structure. This combination is not commonly found in similar compounds, which typically feature simpler aromatic or heterocyclic rings. The presence of these rings may enhance the compound’s stability, reactivity, and binding properties, making it a valuable compound for further research and development.
特性
分子式 |
C15H16N6O3S2 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
4,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N6O3S2/c1-9-10(2)25-15(21-8-18-19-20-21)13(9)14(22)17-7-11-3-5-12(6-4-11)26(16,23)24/h3-6,8H,7H2,1-2H3,(H,17,22)(H2,16,23,24) |
InChIキー |
HFQBNEIDNUPWTG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
